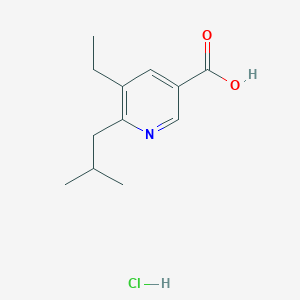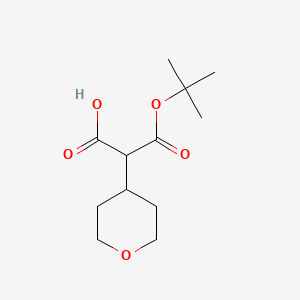![molecular formula C12H15NO2 B13938671 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone CAS No. 1096851-21-6](/img/structure/B13938671.png)
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pyrrolidinone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature control are often employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the methoxy group can yield 4-formylphenylmethyl-3-pyrrolidinone.
- Reduction of the carbonyl group can produce 1-[(4-Methoxyphenyl)methyl]-3-hydroxypyrrolidine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxyphenylmethyl group.
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones, which share the pyrrolidinone core but have different substituents.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is unique due to the presence of the 4-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential bioactivity compared to simpler pyrrolidine or pyrrolidinone derivatives.
Propriétés
Numéro CAS |
1096851-21-6 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)8-13-7-6-11(14)9-13/h2-5H,6-9H2,1H3 |
Clé InChI |
GHKBYEQLHYEXFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)






